

The Solubility of Cedrenol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **Cedrenol**

Cat. No.: **B1261940**

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Farncombe, UK – In the intricate world of drug discovery and development, understanding the physicochemical properties of bioactive compounds is paramount. **Cedrenol**, a sesquiterpenoid alcohol derived from cedarwood oil, has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the solubility of **cedrenol** in various organic solvents, offering valuable data for researchers, scientists, and professionals in drug development.

Summary of Cedrenol Solubility

Precise quantitative solubility data for **cedrenol** in a wide range of organic solvents is not extensively documented in publicly available literature. However, data for the closely related and often co-occurring sesquiterpene alcohol, cedrol, provides a strong proxy for understanding **cedrenol**'s solubility characteristics. The following table summarizes the available quantitative and qualitative solubility data for cedrol, which is expected to exhibit similar behavior to **cedrenol** due to their structural similarities.

Organic Solvent	Temperature (°C)	Solubility	Unit	Citation
Dimethyl Sulfoxide (DMSO)	Not Specified	10	mg/mL	[1] [2] [3]
Dimethyl Sulfoxide (DMSO)	25	44	mg/mL	[4]
Dimethyl Sulfoxide (DMSO)	Not Specified	110	mg/mL	[5] [6]
95% Ethanol	Not Specified	~8.3	g/100mL	[7]
Ethanol	Not Specified	>1	mg/mL	[8]
Acetone	Not Specified	Soluble	-	[9]
Chloroform	Not Specified	Soluble	-	
Benzyl Benzoate	Not Specified	Soluble	-	
Mineral Oil	Not Specified	Slightly Soluble	-	
Glycol	Not Specified	Slightly Soluble	-	
Hexane	Not Specified	Soluble	-	[10]
Ethyl Acetate	Not Specified	Soluble	-	[11] [12]

Note: The solubility of cedrol in 95% ethanol was reported as "soluble in 11 parts of 95% alcohol"[\[7\]](#). Assuming the density of 95% ethanol is approximately 0.81 g/mL, this corresponds to a solubility of approximately 8.3 g/100mL. One study noted that cedrol was not soluble in ethanol at a concentration of 2.5 mg/mL, suggesting that while soluble, it may not be highly soluble under all conditions[\[8\]](#).

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a poorly water-soluble solid compound like **cedrenol** in an organic solvent, based on the established shake-flask method. This method is considered the gold standard for equilibrium solubility measurements.

Objective: To determine the equilibrium solubility of **cedrenol** in a given organic solvent at a specified temperature.

Materials:

- **Cedrenol** (solid, high purity)
- Selected organic solvent (analytical grade)
- Glass vials with screw caps
- Analytical balance
- Constant temperature shaker bath or incubator
- Syringe filters (e.g., 0.22 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector) or a Gas Chromatography-Mass Spectrometry (GC-MS) system.
- Volumetric flasks and pipettes

Procedure:

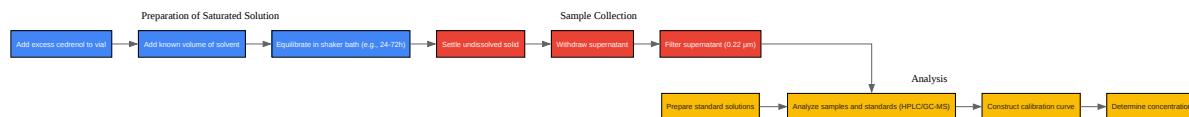
- Preparation of Saturated Solution:
 - Accurately weigh an excess amount of **cedrenol** and add it to a glass vial.
 - Add a known volume of the selected organic solvent to the vial. The amount of **cedrenol** should be sufficient to ensure that a solid phase remains after equilibrium is reached.
 - Securely cap the vial to prevent solvent evaporation.

- Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
- Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure the concentration in the solution has stabilized.

- Sample Collection and Preparation:
 - Once equilibrium is established, allow the vial to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a syringe.
 - Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles. The filter material should be compatible with the organic solvent used.
- Quantification of Solute Concentration:
 - Prepare a series of standard solutions of **cedrenol** of known concentrations in the same organic solvent.
 - Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC or GC-MS).
 - Construct a calibration curve from the analysis of the standard solutions.
 - Determine the concentration of **cedrenol** in the filtered supernatant by interpolating its analytical response on the calibration curve.
- Data Reporting:
 - Express the solubility as a concentration (e.g., mg/mL, g/100mL, or molarity) at the specified temperature.
 - Report the mean and standard deviation of at least three replicate experiments.

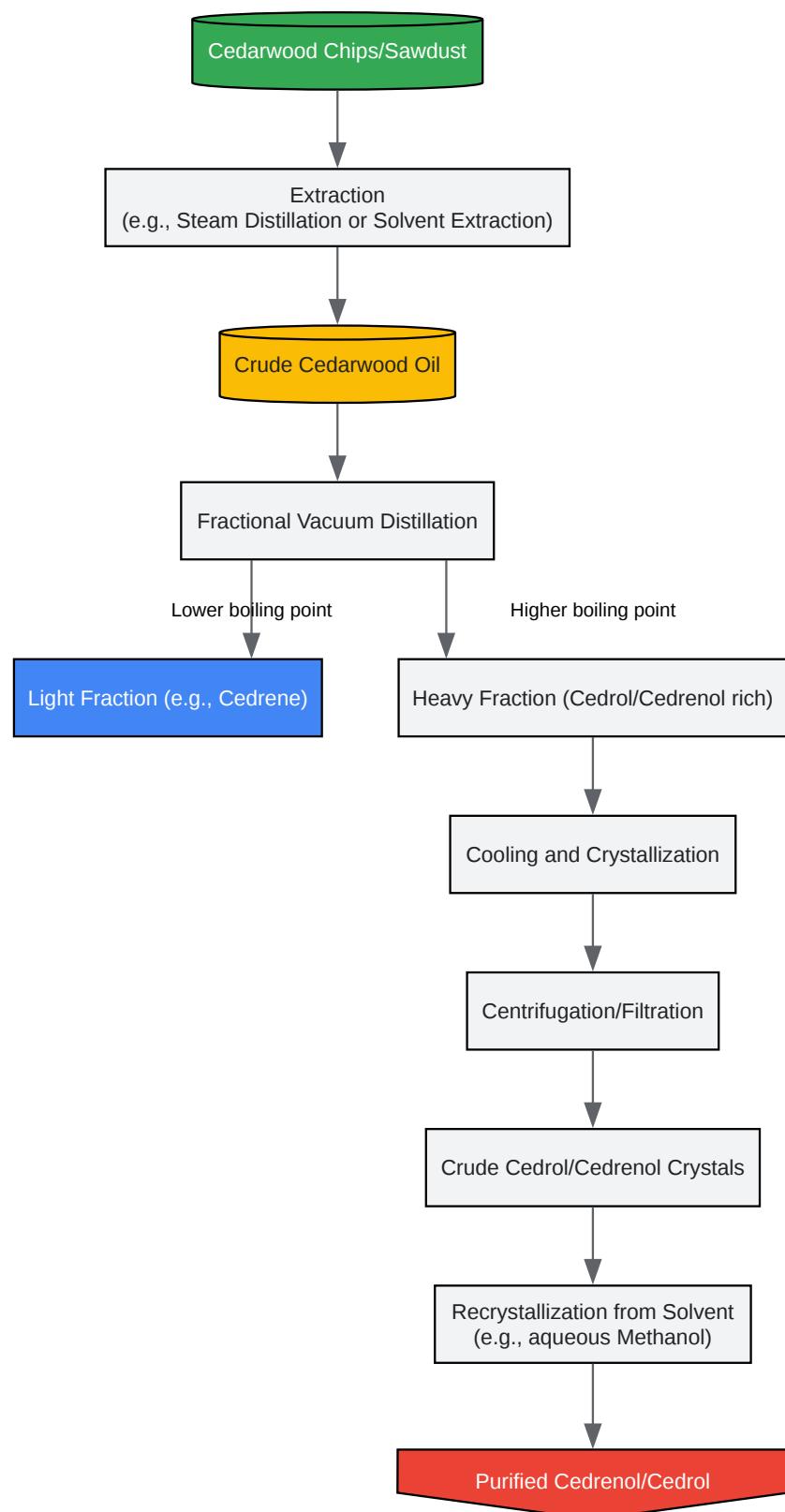
Visualizations

The following diagrams illustrate key processes related to **cedrenol**.



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Caption: Experimental workflow for determining **cedrenol** solubility.

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Caption: Extraction and purification of **cedrenol** from cedarwood.

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